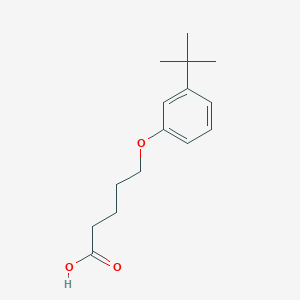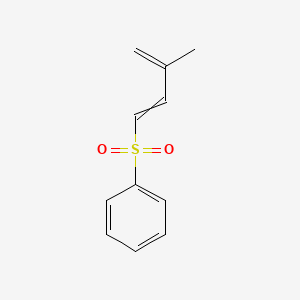
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene is a chemical compound that features a benzene ring substituted with a sulfonyl group and a 3-methylbuta-1,3-diene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbuta-1,3-diene-1-sulfonyl)benzene typically involves the reaction of benzene with a sulfonyl chloride derivative in the presence of a base. One common method is the Friedel-Crafts sulfonylation, where benzene reacts with 3-methylbuta-1,3-diene-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition Reactions: The diene moiety can undergo 1,2- and 1,4-addition reactions with electrophiles, such as hydrogen halides (HBr, HCl) and halogens (Br2, Cl2).
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Addition Reactions: Hydrogen halides (HBr, HCl) and halogens (Br2, Cl2) under controlled temperatures to favor either kinetic or thermodynamic products.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
Electrophilic Substitution: Products include nitro, bromo, and sulfonyl derivatives of this compound.
Addition Reactions: 1,2- and 1,4-addition products depending on the reaction conditions.
Oxidation and Reduction: Sulfinyl and sulfhydryl derivatives.
Applications De Recherche Scientifique
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Methylbuta-1,3-diene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The diene moiety can participate in conjugated addition reactions, forming stable adducts with electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Butadiene, 3-methyl-: A similar diene compound with different substitution patterns.
3-Methyl-1,2-butadiene: Another diene with a different arrangement of double bonds.
3,3-Dimethylallene: A related compound with a different substitution on the diene moiety.
Uniqueness
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene is unique due to the presence of both a sulfonyl group and a conjugated diene system
Propriétés
Numéro CAS |
80283-59-6 |
|---|---|
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
3-methylbuta-1,3-dienylsulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-9H,1H2,2H3 |
Clé InChI |
GGNCVHVNQVXNKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


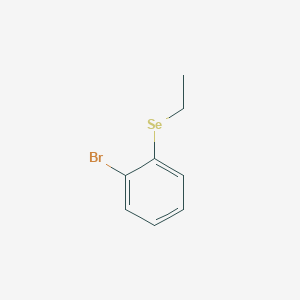
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
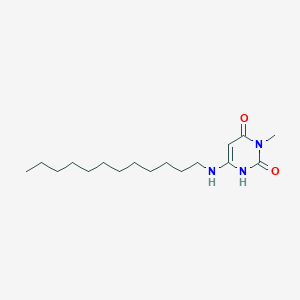
![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)

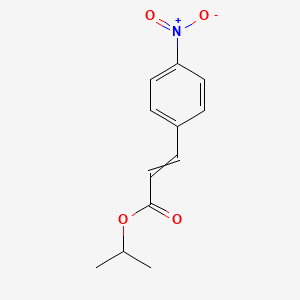
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)

phosphanium bromide](/img/structure/B14421102.png)
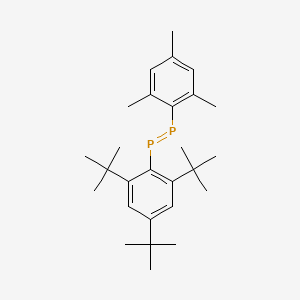
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
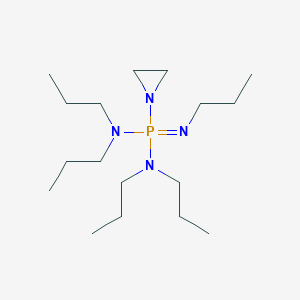
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
